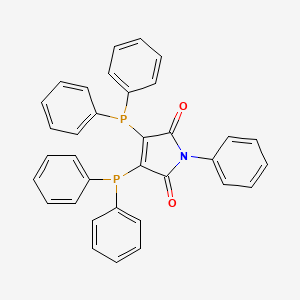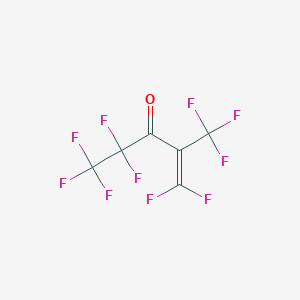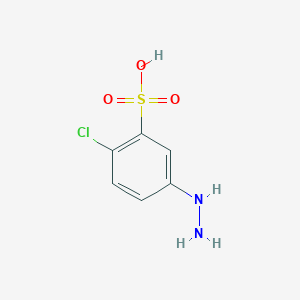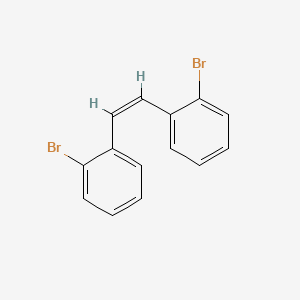
(Z)-2,2'-Dibromostilbene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2,2’-Dibromostilbene is an organic compound that belongs to the stilbene family Stilbenes are a group of compounds characterized by a 1,2-diphenylethylene structure The (Z)-2,2’-Dibromostilbene variant specifically has two bromine atoms attached to the 2 and 2’ positions of the phenyl rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2,2’-Dibromostilbene typically involves the bromination of stilbene. One common method is the addition of bromine (Br2) to stilbene in a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of (Z)-2,2’-Dibromostilbene may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the bromination process.
化学反応の分析
Types of Reactions
(Z)-2,2’-Dibromostilbene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibromo derivatives of stilbene oxide.
Reduction: Reduction reactions can convert (Z)-2,2’-Dibromostilbene to (Z)-2,2’-Dihydroxystilbene.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) facilitate substitution reactions.
Major Products
The major products formed from these reactions include dibromo derivatives, dihydroxy derivatives, and various substituted stilbenes, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry
In chemistry, (Z)-2,2’-Dibromostilbene is used as a precursor for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of (Z)-2,2’-Dibromostilbene are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
The compound and its derivatives are investigated for their potential therapeutic applications. For example, some derivatives may act as inhibitors of specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, (Z)-2,2’-Dibromostilbene is used in the production of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.
作用機序
The mechanism by which (Z)-2,2’-Dibromostilbene exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atoms in the compound can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
(E)-2,2’-Dibromostilbene: The trans isomer of (Z)-2,2’-Dibromostilbene, with different spatial arrangement of the bromine atoms.
2,2’-Dichlorostilbene: A similar compound with chlorine atoms instead of bromine.
2,2’-Diiodostilbene: A similar compound with iodine atoms instead of bromine.
Uniqueness
(Z)-2,2’-Dibromostilbene is unique due to its specific (Z)-configuration, which affects its chemical reactivity and physical properties. The presence of bromine atoms also imparts distinct electronic characteristics, making it valuable for specific applications in materials science and medicinal chemistry.
特性
分子式 |
C14H10Br2 |
|---|---|
分子量 |
338.04 g/mol |
IUPAC名 |
1-bromo-2-[(Z)-2-(2-bromophenyl)ethenyl]benzene |
InChI |
InChI=1S/C14H10Br2/c15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16/h1-10H/b10-9- |
InChIキー |
CAQJRIYIZUQIHV-KTKRTIGZSA-N |
異性体SMILES |
C1=CC=C(C(=C1)/C=C\C2=CC=CC=C2Br)Br |
正規SMILES |
C1=CC=C(C(=C1)C=CC2=CC=CC=C2Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


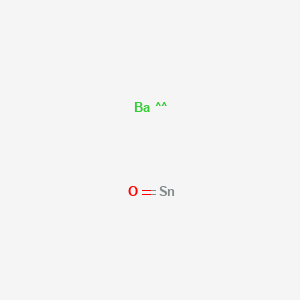
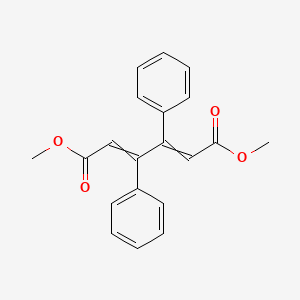
![2-Chloro-4-[(methylsulfanyl)methyl]phenol](/img/structure/B14639033.png)

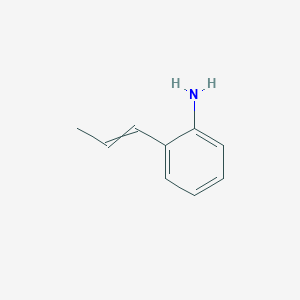
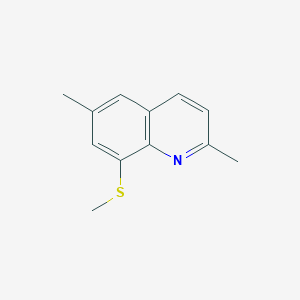
![Methanone, phenyl[2-phenyl-3-(3-phenyl-5-isoxazolyl)cyclopropyl]-](/img/structure/B14639062.png)
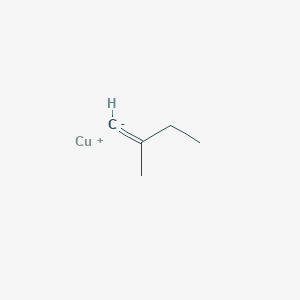


![[6-[3,4-Dihydroxy-2,5-bis[[2,4,6-tri(propan-2-yl)phenyl]sulfonyloxymethyl]oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 2,4,6-tri(propan-2-yl)benzenesulfonate](/img/structure/B14639085.png)
